molecular formula C15H15BrN2OS B2973071 4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 312941-25-6

4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2973071
CAS RN: 312941-25-6
M. Wt: 351.26
InChI Key: OJSUZBVPMTZNDY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide functional group . It also contains a benzo[d]thiazole ring, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

One area of research involves the synthesis of benzamide derivatives using microwave irradiation, which offers a cleaner, more efficient, and faster method compared to traditional thermal heating. This technique has been applied to synthesize N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the compound's relevance in facilitating novel synthetic methodologies (Saeed, 2009).

Antimicrobial Applications

Research on benzothiazole derivatives has highlighted their potential in antimicrobial applications. A study on novel analogs of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest that benzothiazole derivatives, including those related to the queried compound, could be explored further for antimicrobial uses (Palkar et al., 2017).

Anticancer Potential

Another significant area of research is the compound's potential anticancer activity. A study on Schiff’s bases containing thiadiazole scaffolds and benzamide groups reported promising in vitro anticancer activity against human cancer cell lines. This research underscores the therapeutic potential of benzamide derivatives in oncology, suggesting that further exploration into compounds like 4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide could yield valuable insights into new cancer treatments (Tiwari et al., 2017).

properties

IUPAC Name

4-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSUZBVPMTZNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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